Cas no 2248362-86-7 (Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate)

Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a versatile heterocyclic compound featuring a pyrrolidine core substituted with an oxane (tetrahydropyran) ring and an ethyl ester functional group. This structure imparts unique steric and electronic properties, making it valuable as a chiral building block in organic synthesis and pharmaceutical applications. The oxane moiety enhances conformational stability, while the ester group offers flexibility for further derivatization. Its well-defined stereochemistry and moderate polarity contribute to its utility in medicinal chemistry, particularly in the design of bioactive molecules. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of synthetic protocols.
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate structure
2248362-86-7 structure
Product Name:Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
CAS No:2248362-86-7
MF:C12H21NO3
MW:227.300043821335
CID:5867744
PubChem ID:137941968
Update Time:2025-06-30

Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248362-86-7
    • EN300-6512405
    • Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
    • Inchi: 1S/C12H21NO3/c1-2-16-11(14)12(5-6-13-9-12)10-3-7-15-8-4-10/h10,13H,2-9H2,1H3
    • InChI Key: QCKLWFRDJVONPB-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)C1(C(=O)OCC)CNCC1

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 47.6Ų

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Additional information on Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248362-86-7): A Comprehensive Overview

Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248362-86-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its pyrrolidine and oxane moieties, represents a promising scaffold for the development of novel therapeutic agents.

The molecular structure of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate consists of a pyrrolidine ring linked to an ethyl ester group, with an oxane ring fused to the pyrrolidine nitrogen. This distinctive arrangement not only contributes to its chemical stability but also enhances its potential bioactivity. The presence of the oxane ring introduces a level of flexibility and conformational diversity, which is highly desirable in drug design for optimizing binding affinity and pharmacokinetic properties.

In recent years, there has been a growing interest in the development of heterocyclic compounds for medicinal applications. Pyrrolidine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The incorporation of an oxane ring into the pyrrolidine core has been shown to enhance the compound's solubility and metabolic stability, making it an attractive candidate for further exploration.

One of the most compelling aspects of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is its potential as a precursor for more complex molecules. Researchers have leveraged this compound in various synthetic pathways to create derivatives with enhanced pharmacological properties. For instance, modifications at the ester group have been explored to introduce different functional moieties, leading to compounds with improved efficacy and reduced side effects.

The pharmaceutical industry has been particularly interested in this compound due to its potential applications in treating neurological disorders. Preliminary studies suggest that derivatives of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate may exhibit neuroprotective and anti-inflammatory properties. These findings are supported by experimental data demonstrating the compound's ability to modulate certain neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the structural features of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate make it a valuable tool for computational chemistry studies. Advanced molecular modeling techniques have been employed to predict the binding interactions between this compound and target proteins. These simulations have provided insights into the molecular mechanisms underlying its biological activity, guiding the design of more potent and selective drug candidates.

The synthesis of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate has also been optimized to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize product integrity. These advancements have not only facilitated further research but also opened up new possibilities for industrial-scale production.

In conclusion, Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248362-86-7) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its biological activity, make it an invaluable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the advancement of drug discovery.

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